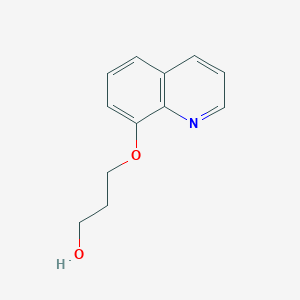
3-(8-Quinolinyloxy)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(8-Quinolinyloxy)-1-propanol is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(8-Quinolinyloxy)-1-propanol and its derivatives?
- Methodology : A two-step approach is commonly employed:
Quinoline functionalization : React 8-hydroxyquinoline with a propanol derivative (e.g., 3-chloro-1-propanol) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propanol chain at the 8-position .
Derivatization : For hybrid molecules, further reactions (e.g., condensation with cinnamate esters or hydrazides) can be performed in ethanol with catalytic acetic acid under reflux (18–20 hours), followed by chromatographic purification (CH₂Cl₂/MeOH 97:3) .
- Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
- HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted 8-hydroxyquinoline).
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., quinoline C-8 proton disappearance post-alkylation) .
- Elemental analysis : Verify empirical formula consistency (±0.3% deviation).
Q. What are the critical stability parameters for storing this compound?
- Storage guidelines :
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the ether linkage.
- Solubility : Pre-dissolve in anhydrous DMSO (10 mM stock) for biological assays to minimize solvent interactions .
Advanced Research Questions
Q. How should researchers resolve contradictions in thermodynamic data (e.g., vapor pressure) for this compound analogs?
- Case study : Discrepancies in vapor pressure measurements for 3-(dimethylamino)-1-propanol were resolved by comparing data from transpiration, ebulliometry, and static methods. Transpiration and ebulliometry showed better agreement (ΔP < 5%), while static method deviations (>15%) were attributed to impurities .
- Recommendations :
- Cross-validate using multiple techniques (e.g., DSC for phase transitions).
- Prioritize data from studies with explicitly reported purity levels (>98%) .
Q. What strategies optimize the cytotoxic activity of this compound hybrids?
- Structure-activity insights :
- Cinnamide hybrids : Substituents on the aryl ring (e.g., electron-withdrawing groups like -NO₂) enhance cytotoxicity by improving membrane permeability. IC₅₀ values for optimized hybrids against HeLa cells range from 2.5–8.7 µM .
- Propanol chain length : Shorter chains (C3) improve solubility without compromising target binding .
- Experimental design : Use MTT assays with positive controls (e.g., doxorubicin) and validate via apoptosis markers (caspase-3/7 activation).
Q. How can computational modeling predict the physicochemical properties of this compound?
- Framework :
Force field optimization : Adjust bond distances (e.g., O–C3) to match experimental density and dielectric constants (error <5%) .
Thermodynamic predictions : Apply group-contribution methods (e.g., UNIFAC) to estimate vapor pressures and heat capacities (∆lgCp,mo ≈ 120 J·K⁻¹·mol⁻¹ for similar amino alcohols) .
Q. What are the challenges in analyzing environmental persistence of this compound?
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
3-quinolin-8-yloxypropan-1-ol |
InChI |
InChI=1S/C12H13NO2/c14-8-3-9-15-11-6-1-4-10-5-2-7-13-12(10)11/h1-2,4-7,14H,3,8-9H2 |
InChI 键 |
WWYJRCLKNLGHFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OCCCO)N=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













